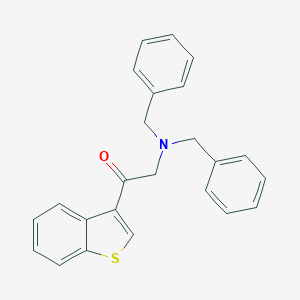![molecular formula C13H11Cl2N3OS B274536 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone](/img/structure/B274536.png)
1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various scientific applications, including the study of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone has been used in various scientific applications, including the study of cancer, inflammation, and neurological disorders. This compound has shown potential as a therapeutic agent for these conditions due to its ability to modulate specific biochemical pathways.
Wirkmechanismus
The mechanism of action of 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit cancer cell growth, and modulate neurotransmitter release. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone in lab experiments include its ability to modulate specific biochemical pathways and its potential as a therapeutic agent for various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its potential side effects. Additionally, there is a need for further research on the synthesis of this compound and its derivatives to improve its effectiveness as a therapeutic agent.
Synthesemethoden
The synthesis of 1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone involves the reaction of 2,2-dichlorocyclopropylphenylacetonitrile with thiosemicarbazide in the presence of a base such as potassium hydroxide. The resulting compound is then treated with acetic anhydride to form the final product. This synthesis method has been described in detail in various scientific publications.
Eigenschaften
Molekularformel |
C13H11Cl2N3OS |
|---|---|
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
1-[4-(2,2-dichlorocyclopropyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
InChI |
InChI=1S/C13H11Cl2N3OS/c14-13(15)5-10(13)8-1-3-9(4-2-8)11(19)6-20-12-16-7-17-18-12/h1-4,7,10H,5-6H2,(H,16,17,18) |
InChI-Schlüssel |
VLRAMIRWOXSBRA-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)CSC3=NC=NN3 |
Kanonische SMILES |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)C(=O)CSC3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,2-diphenylethanone](/img/structure/B274468.png)
![2-({[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B274471.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274478.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274479.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274482.png)
![2-{[4-cyclopropyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B274485.png)
![4-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B274499.png)
![4-[5-(ethylsulfanyl)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B274500.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}ethanone](/img/structure/B274501.png)
![6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274506.png)